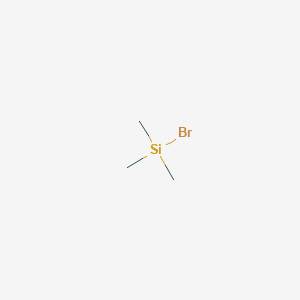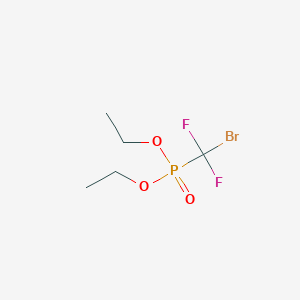
2,2-Bis(4-Carboxy-3-nitrophenyl)hexafluorpropan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a chemical compound with the molecular formula C17H8F6N2O8 and a molecular weight of 482.24 g/mol . This compound is known for its unique structure, which includes two nitrophenyl groups and a hexafluoropropane core. It is primarily used in research applications, particularly in the fields of chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials, including polymers and coatings.
Biology and Medicine:
Wirkmechanismus
Target of Action
It is mentioned that this compound is a specialty product for proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known to be used in the synthesis of polyoxadiazole and polytriazole , indicating that it may interact with its targets by forming covalent bonds, leading to changes in their structure and function.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Vorbereitungsmethoden
The synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane typically involves the nitration of bisphenol AF. One common method involves using bisphenol AF as a starting material, with 1,2-dichloroethane as a solvent and nitric acid as the nitrating agent under low-temperature conditions . This process is known for its simplicity and high yield. Industrial production methods may involve similar steps but are optimized for larger-scale production and may include additional purification steps to ensure high purity.
Analyse Chemischer Reaktionen
2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various catalysts for facilitating these transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane include:
Bisphenol AF: The precursor to the compound, used in similar applications but lacks the nitro and carboxylic acid functionalities.
2,2-Bis(4-carboxyphenyl)hexafluoropropane: A related compound with carboxylic acid groups but without the nitro groups, making it less reactive in certain chemical transformations.
2,2-Bis(4-nitrophenyl)hexafluoropropane: Similar in structure but lacks the carboxylic acid groups, limiting its applications in materials science.
The uniqueness of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane lies in its combination of nitro and carboxylic acid groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPTCABXGMXOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554646 |
Source


|
| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115873-09-1 |
Source


|
| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














